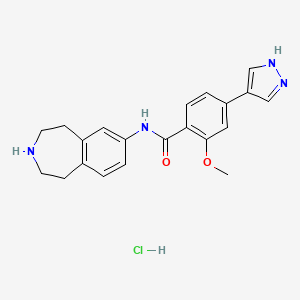

JNJ-47117096 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRWZUUCCUDKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-47117096 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective, ATP-competitive, type I inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. The document details the fragment-based drug discovery approach that led to its identification, its inhibitory activity against MELK and Flt3, and its effects on downstream signaling pathways, cell cycle progression, and DNA damage response. Comprehensive experimental protocols for key assays are provided, along with a summary of its kinase selectivity.

Discovery and Design

JNJ-47117096 was identified through a fragment-based drug design (FBDD) strategy. This approach involved the screening of a fragment library to identify low-molecular-weight compounds that bind to the target kinase, MELK. An initial fragment hit with a low affinity (160 μM) was identified, which was observed to bind to the hinge region of the kinase in an atypical binding mode.

Structure-based design was then employed to optimize this initial fragment. This iterative process, guided by X-ray crystallography of inhibitor-kinase complexes, led to the development of a low-nanomolar and cell-penetrant inhibitor with a favorable selectivity profile. This optimized compound was designated JNJ-47117096.

Synthesis

While a detailed, step-by-step synthesis protocol for the hydrochloride salt is not publicly available in full, the general synthetic strategy for the core molecule, 2-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-7-yl)propan-2-ol, can be inferred from the discovery publication and related chemical synthesis literature. The synthesis likely involves the construction of the quinazoline core, followed by the coupling of the pyrazole moiety and the final installation of the propan-2-ol group. The final step would involve salt formation with hydrochloric acid to yield this compound.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of two key kinases: MELK and Flt3.

Inhibition of MELK

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. MELK plays a crucial role in cell cycle progression, particularly during the G2/M phase, and is involved in regulating apoptosis and cell proliferation. JNJ-47117096, by inhibiting MELK, disrupts these processes in cancer cells. This inhibition leads to stalled replication forks and the induction of DNA double-strand breaks (DSBs). Consequently, the ATM-mediated DNA-damage response (DDR) is activated, leading to phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes. This cascade of events ultimately results in growth arrest and a senescent phenotype in cancer cells.

Inhibition of Flt3

Fms-like Tyrosine Kinase 3 (Flt3) is a receptor tyrosine kinase that is a critical regulator of normal hematopoiesis. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and are found in a significant proportion of acute myeloid leukemia (AML) cases, where they are associated with a poor prognosis. Activated Flt3 triggers downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which promote cell proliferation and survival. JNJ-47117096 effectively inhibits Flt3, thereby suppressing the proliferation of Flt3-driven cancer cells.

Quantitative Data

The inhibitory activity and selectivity of JNJ-47117096 have been characterized through various in vitro assays.

| Target Kinase | IC50 (nM) |

| MELK | 23 |

| Flt3 | 18 |

| CAMKIIδ | 810 |

| Mnk2 | 760 |

| CAMKIIγ | 1000 |

| MLCK | 1000 |

| Cell-Based Assay | Cell Line | IC50 (µM) | Conditions |

| Proliferation | Ba/F3-Flt3 | 1.5 | In the absence of IL-3 |

Experimental Protocols

MELK Kinase Inhibition Assay (Radioactive Filter Binding Assay)

This assay measures the inhibition of MELK kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a peptide substrate.

Materials:

-

Recombinant human MELK (residues 1-340)

-

ATP and γ-³³P-ATP

-

Biotinylated ZIP-tide peptide substrate (Biotin-KKLNRTLSFAEPG)

-

Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1% Triton X100

-

2% Orthophosphoric Acid

-

MAPH filter plate

-

Microscint-20

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 1.25 nM MELK, 10 μM ATP, 6.7 uCi/mL γ-³³P-ATP, and 3 μM biotinylated ZIP-tide peptide in the reaction buffer.

-

Add JNJ-47117096 at various concentrations to the reaction mixture.

-

Incubate the reaction for 25 minutes at room temperature.

-

Stop the reaction by adding 40 μL of 2% orthophosphoric acid.

-

Transfer the reaction mixture to a MAPH filter plate to capture the biotinylated peptide.

-

Wash the filter plate twice with 200 μL of 0.5% orthophosphoric acid to remove unbound radioactivity.

-

Add 20 μL of Microscint-20 to each well.

-

Determine the amount of radioactivity by scintillation counting using a Topcount.

-

Calculate IC50 values from the dose-response curves.

Flt3-Driven Cell Proliferation Assay

This assay assesses the ability of JNJ-47117096 to inhibit the proliferation of Ba/F3 cells engineered to express Flt3.

Materials:

-

Ba/F3-Flt3 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

IL-3 (for control experiments)

-

JNJ-47117096 dissolved in DMSO

-

384-well plates

-

Alamar Blue solution

-

Fluorescence plate reader

Procedure:

-

Seed Ba/F3-Flt3 cells at a density of 20,000 cells/well in 384-well plates.

-

Add JNJ-47117096 at various concentrations (typically as 8-point semi-log serial dilutions) to the wells. For control wells, add DMSO vehicle.

-

For experiments assessing IL-3 independent proliferation, do not add IL-3. For control experiments, add 10 ng/mL IL-3.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add Alamar Blue solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Measure the fluorescent intensity using a fluorescence plate reader (excitation 540 nm, emission 590 nm).

-

Calculate IC50 values from the dose-response curves.

Visualizations

Signaling Pathways

Caption: JNJ-47117096 inhibits MELK and Flt3 signaling pathways.

Experimental Workflow

Caption: Workflow for the discovery and characterization of JNJ-47117096.

JNJ-47117096: A Technical Guide to a Potent MELK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096, also known as MELK-T1, is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This technical guide provides a comprehensive overview of JNJ-47117096, including its alternative names, chemical properties, and mechanism of action. It details its effects on key signaling pathways, summarizes its in vitro inhibitory activities, and provides representative experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology and drug development investigating MELK as a therapeutic target.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. Its role in cell cycle progression, apoptosis, and DNA damage response has made it an attractive target for cancer therapy. JNJ-47117096 has emerged as a key chemical probe for studying the biological functions of MELK and as a potential therapeutic agent.

Alternative Names and Synonyms

The primary alternative name for JNJ-47117096 is MELK-T1 . The hydrochloride salt is commonly referred to as JNJ-47117096 hydrochloride or MELK-T1 hydrochloride .

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₁H₂₂N₄O₂ |

| Molecular Weight | 362.43 g/mol |

| CAS Number | 1610586-62-3 |

| Chemical Formula (HCl salt) | C₂₁H₂₃ClN₄O₂ |

| Molecular Weight (HCl salt) | 398.89 g/mol |

| CAS Number (HCl salt) | 1610536-69-0 |

Mechanism of Action and Signaling Pathways

JNJ-47117096 exerts its biological effects primarily through the potent and selective inhibition of MELK kinase activity. This inhibition leads to a cascade of downstream cellular events, impacting cell cycle progression, DNA damage tolerance, and apoptosis.

Inhibition of MELK and Flt3 Kinase Activity

JNJ-47117096 is a dual inhibitor of MELK and F-ms-like tyrosine kinase 3 (Flt3).[1] Its inhibitory activity against these and other kinases has been quantified and is summarized in the table below.

Table 2: In Vitro Inhibitory Activity of JNJ-47117096

| Target Kinase | IC₅₀ (nM) |

| MELK | 23[1] |

| Flt3 | 18[1] |

| CAMKIIδ | 810[1] |

| Mnk2 | 760[1] |

| CAMKIIγ | 1000[1] |

| MLCK | 1000[1] |

Induction of DNA Damage Response and Cell Cycle Arrest

Inhibition of MELK by JNJ-47117096 leads to stalled replication forks and DNA double-strand breaks (DSBs).[1] This triggers the activation of the ATM-mediated DNA-damage response (DDR) pathway.[1] A key consequence of this activation is the phosphorylation of p53, leading to a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21.[1][2] This cascade ultimately results in cell cycle arrest, primarily at the S-phase, and can induce a senescent phenotype in cancer cells.[1]

Downregulation of FOXM1 Target Genes

JNJ-47117096 treatment leads to a down-regulation of Forkhead box protein M1 (FOXM1) target genes.[1] FOXM1 is a key transcription factor involved in cell cycle progression and is often overexpressed in cancer.

Proteasome-Dependent Degradation of MELK

Interestingly, JNJ-47117096 has been shown to trigger the rapid, proteasome-dependent degradation of the MELK protein itself, independent of the cell cycle phase.[2][3] This dual action of inhibiting kinase activity and promoting protein degradation makes it a particularly effective tool for studying MELK function.

Signaling Pathway Diagram

Experimental Protocols

Detailed experimental protocols for JNJ-47117096 are not extensively published. However, based on the available literature for JNJ-47117096 and other selective MELK inhibitors, the following are representative methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is based on a radioactive filter binding assay format.

Objective: To determine the IC₅₀ of JNJ-47117096 against MELK kinase.

Materials:

-

Recombinant human MELK enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

[γ-³³P]ATP

-

Substrate peptide (e.g., a biotinylated peptide)

-

JNJ-47117096 stock solution (in DMSO)

-

96-well or 384-well plates

-

Filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of JNJ-47117096 in kinase buffer.

-

In each well of the reaction plate, add the kinase, substrate peptide, and the test compound (JNJ-47117096) or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of JNJ-47117096 relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

This protocol describes a method to assess the effect of JNJ-47117096 on the proliferation of cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of JNJ-47117096 in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, Ba/F3-Flt3)

-

Complete cell culture medium

-

JNJ-47117096 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., resazurin-based, MTS, or CellTiter-Glo®)

-

Plate reader (fluorescence, absorbance, or luminescence)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of JNJ-47117096 in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of JNJ-47117096 or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

-

Calculate the percent growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis (Representative Protocol)

This protocol is for analyzing changes in protein expression and phosphorylation following treatment with JNJ-47117096.

Objective: To assess the effect of JNJ-47117096 on the levels of MELK, phosphorylated p53, and p21.

Materials:

-

Cancer cell line

-

JNJ-47117096

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MELK, anti-phospho-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with JNJ-47117096 at various concentrations or for different time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein levels.

Preclinical and Clinical Status

As of the latest available information, there are no public records of JNJ-47117096 entering clinical trials. Its use appears to be primarily in a preclinical research setting to validate MELK as a therapeutic target. While other MELK inhibitors have progressed to clinical evaluation, the clinical development status of JNJ-47117096 remains undisclosed.

Conclusion

JNJ-47117096 (MELK-T1) is a valuable research tool for the study of MELK biology. Its high potency and selectivity, coupled with its dual mechanism of kinase inhibition and protein degradation, make it a powerful agent for interrogating the role of MELK in cancer. The information compiled in this guide provides a solid foundation for researchers utilizing this compound in their studies and highlights the therapeutic potential of targeting the MELK signaling pathway in oncology.

References

JNJ-47117096 mechanism of action in p53-mutant cells

An In-Depth Technical Guide on Therapeutic Strategies and Mechanisms of Action in p53-Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1][2] In nearly half of all human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein.[1][3] These mutations not only abrogate its tumor-suppressive functions but can also confer novel oncogenic properties, known as gain-of-function (GOF).[4][5] The accumulation of mutant p53 protein is a common feature in tumor cells and is associated with increased malignancy and poor prognosis.[4][6] Consequently, targeting mutant p53 represents a promising, albeit challenging, therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the mechanisms of action of various therapeutic agents in p53-mutant cells, with a focus on data presentation, experimental protocols, and signaling pathway visualization.

The Challenge of Targeting Mutant p53

Mutations in the TP53 gene are predominantly missense mutations occurring in the DNA binding domain.[2][4] These mutations can lead to:

-

Loss-of-Function (LOF): The mutant p53 protein loses its ability to bind to its target DNA sequences and can no longer activate tumor-suppressive genes.[7]

-

Dominant-Negative Effect: Some mutant p53 proteins can form hetero-tetramers with any remaining wild-type p53, inactivating its function.[8][9]

-

Gain-of-Function (GOF): Mutant p53 can acquire new oncogenic functions by interacting with other transcription factors like p63, p73, and NF-Y, leading to altered gene expression that promotes cell proliferation, invasion, and metastasis.[5][6][10]

Therapeutic Strategies for p53-Mutant Cancers

Several strategies are being explored to counteract the effects of mutant p53:

-

Reactivation of Mutant p53: Small molecules that can restore the wild-type conformation of mutant p53, thereby reinstating its tumor-suppressive functions.

-

Degradation of Mutant p53: Compounds that selectively promote the degradation of the accumulated mutant p53 protein in cancer cells.

-

Targeting Mutant p53 Gain-of-Function: Inhibiting the downstream signaling pathways that are aberrantly activated by mutant p53.

-

Synthetic Lethality: Exploiting the specific vulnerabilities of p53-mutant cells by targeting parallel pathways that are essential for their survival.

Mechanisms of Action of Key Therapeutic Agents

Mutant p53 Reactivators: The Case of APR-246 (PRIMA-1Met)

APR-246 is a first-in-class drug that has shown promise in reactivating mutant p53.

-

Mechanism of Action: APR-246 is a prodrug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53. This binding is thought to refold the mutant protein to a wild-type-like conformation, restoring its DNA binding and transcriptional activity. This leads to the induction of p53 target genes, resulting in cell cycle arrest and apoptosis.[11]

-

Signaling Pathway:

Caption: Mechanism of action of APR-246 in reactivating mutant p53.

MDM2 Inhibitors: Relevance in p53-Mutant Context

While MDM2 inhibitors are primarily designed for tumors with wild-type p53, their study provides crucial insights into p53 pathway dynamics.[12] In cancers with wild-type p53, MDM2 (or HDM2 in humans) is an E3 ubiquitin ligase that targets p53 for degradation.[1][3] MDM2 inhibitors block the p53-MDM2 interaction, leading to p53 stabilization and activation.[1]

-

Mechanism in p53-Mutant Cells: MDM2 inhibitors are generally ineffective in cells with mutated p53 as there is no functional wild-type p53 to stabilize.[12] However, some studies suggest that mutant p53 can sequester MDM2, inhibiting its E3 ligase activity towards other substrates, which could contribute to the GOF phenotype.[6]

-

Signaling Pathway (Wild-Type vs. Mutant p53):

Caption: Contrasting effects of MDM2 inhibitors in wild-type vs. mutant p53 cells.

E2F1-Mediated Apoptosis: An Alternative Pathway

Some compounds can induce apoptosis in p53-mutant cells through alternative pathways. For instance, JNJ-26854165 has been shown to induce S-phase delay and upregulate E2F1 expression in p53 mutant cells, leading to apoptosis.[13]

-

Mechanism of Action: In the absence of functional p53, JNJ-26854165 treatment leads to an accumulation of cells in the S-phase of the cell cycle. This is associated with an increase in the expression of the transcription factor E2F1. Elevated E2F1 can, in turn, trigger apoptosis, providing a p53-independent mechanism for killing cancer cells.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of different compounds on p53-mutant and wild-type cell lines.

Table 1: Cell Growth Inhibition (IC50 Values)

| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |

| MDM2 Inhibitor (Compound 3) | Multiple | Wild-Type | 0.18 - 2.2 | [12] |

| Multiple | Mutant | 5.7 - 20.3 | [12] | |

| MDM2 Inhibitor (Compound 8) | Multiple | Wild-Type | ~ 1 | [12] |

| Multiple | Mutant | > 10 | [12] | |

| MI-888 | HCT-116 p53+/+ | Wild-Type | 0.092 | [1] |

| HCT-116 p53-/- | Null | > 10 | [1] | |

| NSC319725 | Balb/c 3T3 (p53-175 mutant) | Mutant | Significantly lower than WT | [14] |

| NSC319726 | Balb/c 3T3 (p53-175 mutant) | Mutant | 0.008 | [14] |

| Balb/c 3T3 (p53-WT) | Wild-Type | Not reached | [14] |

Experimental Protocols

Cell Viability and Growth Inhibition Assays

-

Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT-116 p53+/+ and p53-/-) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Western Blotting for Protein Expression

-

Objective: To detect and quantify the levels of specific proteins (e.g., p53, p21, MDM2) in cells after treatment.

-

Methodology:

-

Cell Lysis: Cells are treated with the compound, harvested, and then lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest, followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Ubiquitination Assay

-

Objective: To assess the E3 ligase activity of proteins like MDM2.

-

Methodology:

-

Transfection: Cells (e.g., H1299, which are p53-null) are co-transfected with plasmids expressing His-tagged ubiquitin, MDM2, and potentially a mutant p53.

-

Cell Treatment and Lysis: Cells are treated as required and then lysed under denaturing conditions.

-

Pull-down: The His-tagged ubiquitinated proteins are pulled down from the cell lysates using Ni-NTA agarose beads.

-

Western Blotting: The pulled-down proteins are then analyzed by western blotting using an antibody against the protein of interest (e.g., MDM2) to detect its ubiquitinated forms.

-

-

Experimental Workflow Diagram:

Caption: A generalized workflow for evaluating a compound's effect on p53-mutant cells.

Conclusion

The development of therapies for p53-mutant cancers is a rapidly evolving field. While direct information on "JNJ-47117096" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding and investigating the mechanisms of action of novel compounds in this critical area of oncology research. The strategies of mutant p53 reactivation, degradation, and targeting of its gain-of-function properties, supported by rigorous experimental validation, hold the key to developing effective treatments for a wide range of human cancers.

References

- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent findings on the role of wild-type and mutant p53 in cancer development and therapy [frontiersin.org]

- 3. The p53/MDM2/MDMX-targeted therapies—a clinical synopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutant p53 in cancer: from molecular mechanism to therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Mutant p53 Sequestration of the MDM2 Acidic Domain Inhibits E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mutant p53 in cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutant p53: Multiple Mechanisms Define Biologic Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-47117096 Hydrochloride: A Comprehensive Technical Guide on Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1][2] This dual inhibitory activity positions it as a compound of interest for investigation in various oncological contexts. This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, supported by available biochemical and cellular data. Detailed experimental methodologies for key assays are provided to facilitate the replication and further exploration of its biological activities.

Core Target Profile

This compound exhibits potent inhibitory activity against both MELK and Flt3 kinases.

Primary Targets

The primary molecular targets of this compound have been identified through in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| MELK | 23 |

| Flt3 | 18 |

| Table 1: Primary inhibitory activity of this compound against its core targets.[1][2] |

Cellular Activity

In cellular contexts, JNJ-47117096 demonstrates functional inhibition of Flt3-driven cell proliferation. In Ba/F3 cells engineered to be dependent on Flt3 signaling, JNJ-47117096 suppressed proliferation with an IC50 of 1.5 µM in the absence of the survival cytokine IL-3.[1] This effect was not observed in the presence of IL-3, confirming the on-target activity of the compound.[1]

Kinase Selectivity Profile

Beyond its primary targets, the selectivity of this compound has been characterized against a panel of other kinases.

Off-Target Activities

This compound displays some inhibitory activity against other kinases, albeit at significantly higher concentrations compared to its primary targets.

| Off-Target Kinase | IC50 (nM) |

| Mnk2 | 760 |

| CAMKIIδ | 810 |

| CAMKIIγ | 1000 |

| MLCK | 1000 |

| Table 2: Off-target kinase inhibitory activities of this compound.[1] |

Negative Screening Data

Notably, JNJ-47117096 did not inhibit the proliferation of Ba/F3 cell lines driven by other receptor tyrosine kinases, namely FGFR1, FGFR3, or KDR, indicating a degree of selectivity against Flt3.[1]

Mechanism of Action and Cellular Effects

The inhibition of MELK by this compound initiates a cascade of cellular events, primarily linked to the DNA damage response (DDR).

Induction of DNA Damage Response

In MCF-7 breast cancer cells, treatment with JNJ-47117096 leads to stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1] This, in turn, activates the ATM-mediated DNA damage response pathway.[1]

Downstream Signaling Consequences

The activation of the DDR by JNJ-47117096 results in several key downstream effects:

-

p53 Phosphorylation: A marked increase in the phosphorylation of the tumor suppressor protein p53.[1]

-

p21 Upregulation: A sustained increase in the expression of the cyclin-dependent kinase inhibitor p21.[1]

-

FOXM1 Target Gene Downregulation: A reduction in the expression of genes regulated by the transcription factor FOXM1.[1]

-

Cell Cycle Arrest and Senescence: These molecular changes culminate in a growth arrest and the induction of a senescent phenotype in treated cells.[1]

References

JNJ-47117096 Hydrochloride: An In-Depth Analysis of its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-47117096 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), demonstrates significant effects on cell cycle progression, primarily in cancer cell lines. This technical guide synthesizes the available data on JNJ-47117096, detailing its mechanism of action, impact on cell cycle distribution, and the underlying signaling pathways. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's cellular effects.

Mechanism of Action

This compound exerts its primary effect through the potent inhibition of MELK, a serine/threonine kinase overexpressed in various cancers and implicated in cell cycle regulation and oncogenesis. The compound has an IC50 of 23 nM for MELK. Additionally, it effectively inhibits Flt3 with an IC50 of 18 nM.[1]

The inhibition of MELK by JNJ-47117096 in cancer cells leads to a cascade of cellular events, including:

-

S-Phase Delay: Treatment with JNJ-47117096 at a concentration of 10 μM has been shown to delay the progression of MCF-7 breast cancer cells through the S-phase of the cell cycle.[1]

-

DNA Damage Induction: The compound induces stalled replication forks and subsequent DNA double-strand breaks (DSBs).[1]

-

Activation of DNA Damage Response (DDR): The presence of DSBs triggers the activation of the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response pathway.[1]

-

Induction of Senescence: Prolonged exposure to JNJ-47117096 can lead to growth arrest and a senescent phenotype in cancer cells.[1]

Quantitative Analysis of Cell Cycle Progression

The following table summarizes the quantitative data on the effects of JNJ-47117096 (referred to as MELK-T1 in the cited study) on the cell cycle distribution of MCF-7 cells.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 45 | 40 | 15 |

| JNJ-47117096 (MELK-T1) - 10 µM for 24h | 35 | 55 | 10 |

Data extracted and compiled from graphical representation in Beke L, et al. Biosci Rep. 2015.

Experimental Protocols

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol outlines the key steps for analyzing the effects of JNJ-47117096 on the cell cycle of MCF-7 cells.

1. Cell Culture and Treatment:

- MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

- Cells are seeded in 6-well plates and allowed to adhere overnight.

- This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

- Cells are treated with a final concentration of 10 μM JNJ-47117096 or an equivalent volume of DMSO (vehicle control) for 24 hours.

2. Cell Harvesting and Fixation:

- After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization.

- The cell suspension is centrifuged, and the pellet is washed with cold PBS.

- Cells are fixed by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

- Fixation is carried out for at least 30 minutes on ice.

3. Staining:

- Fixed cells are centrifuged, and the ethanol is decanted.

- The cell pellet is washed twice with PBS.

- Cells are resuspended in a staining solution containing propidium iodide (PI) (50 μg/mL) and RNase A (100 μg/mL) in PBS.

- The suspension is incubated for 30 minutes at room temperature in the dark.

4. Flow Cytometry:

- The stained cells are analyzed using a flow cytometer.

- The PI fluorescence is typically measured in the FL2 channel.

- A minimum of 10,000 events are acquired for each sample.

- The resulting data is analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

JNJ-47117096-Induced DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by JNJ-47117096, leading to cell cycle modulation.

References

JNJ-47117096: A Potent MELK Inhibitor Inducing Replicative Senescence in Cancer Cells

An In-depth Technical Guide on the Role of JNJ-47117096 in Cellular Senescence

Abstract

JNJ-47117096, a selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has emerged as a significant compound in oncology research due to its ability to induce a replicative senescence phenotype in cancer cells, particularly those with a functional p53 signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of JNJ-47117096, focusing on its role in triggering a DNA damage response and subsequent entry into a senescent state. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's cellular effects.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression, embryonic development, and aging. While initially identified as a consequence of telomere shortening after extensive cell division (replicative senescence), it is now understood that senescence can be induced by various cellular stresses, including DNA damage and oncogene activation. JNJ-47117096, also known as MELK-T1, is a potent inhibitor of the serine/threonine kinase MELK, which is overexpressed in various cancers and is associated with poor prognosis. By inhibiting MELK, JNJ-47117096 triggers a cascade of events that ultimately leads to growth arrest and the adoption of a senescent phenotype in cancer cells. This document details the molecular pathways and cellular responses elicited by JNJ-47117096.

Mechanism of Action: Induction of Replicative Senescence

JNJ-47117096 exerts its anti-proliferative effects by inhibiting MELK, which leads to stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1] This DNA damage activates the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.[1] In cancer cells with an intact p53 signaling pathway, this response culminates in a replicative senescence phenotype.[1]

Signaling Pathway

The inhibition of MELK by JNJ-47117096 initiates a signaling cascade that is pivotal for the induction of senescence. A key event is the rapid activation of ATM, which in turn phosphorylates downstream targets including CHK2 and the tumor suppressor protein p53.[1] The phosphorylation of p53 leads to its stabilization and activation, resulting in the prolonged up-regulation of the cyclin-dependent kinase inhibitor p21.[1] p21 plays a critical role in enforcing cell cycle arrest, a hallmark of senescence.

Furthermore, treatment with JNJ-47117096 leads to the down-regulation of target genes of the transcription factor FOXM1.[1] FOXM1 is a key regulator of cell cycle progression and its suppression contributes to the establishment of the senescent state.

Quantitative Data

The effects of JNJ-47117096 on cellular processes have been quantified in various studies. The following tables summarize key quantitative findings.

| Parameter | Value | Cell Line | Reference |

| IC50 (MELK) | 23 nM | - | [2] |

| IC50 (Flt3) | 18 nM | - | [2] |

| Concentration for Senescence Induction | 3, 10 µM | MCF-7 | [2] |

Table 1: In Vitro Potency and Effective Concentrations of JNJ-47117096.

| Cellular Effect | Observation | Cell Line | Treatment Conditions | Reference |

| Cell Cycle | S-phase progression delay | MCF-7 | 10 µM | [2] |

| DNA Damage | Induction of stalled replication forks and DSBs | MCF-7 | Not specified | [1] |

| DDR Activation | Rapid and long-lasting ATM activation | MCF-7 | Not specified | [1] |

| p53 Pathway | Strong phosphorylation of p53 | MCF-7 | Not specified | [1] |

| p21 Expression | Prolonged up-regulation | MCF-7 | Not specified | [1] |

| FOXM1 Targets | Down-regulation | MCF-7 | Not specified | [1] |

| Cellular Phenotype | Growth arrest and senescence | MCF-7 | 3, 10 µM | [2] |

Table 2: Cellular Effects of JNJ-47117096 in MCF-7 Cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the senescence-inducing effects of JNJ-47117096.

Cell Culture and Treatment

MCF-7 breast adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For treatment, JNJ-47117096 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (e.g., 3 µM and 10 µM). Control cells are treated with the vehicle alone.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

Staining Solution Composition:

-

1 mg/ml X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

Cells are incubated in the staining solution at 37°C in a CO2-free incubator for 12-16 hours. Senescent cells will stain blue-green.

Immunoblotting

To assess the levels and phosphorylation status of key proteins in the signaling pathway, immunoblotting is performed.

-

Cell Lysis: Treated and control cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ATM, phospho-p53, p21, FOXM1, and loading controls like β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

JNJ-47117096 is a potent and selective MELK inhibitor that effectively induces replicative senescence in cancer cells possessing a functional p53 pathway. Its mechanism of action involves the induction of DNA damage, leading to the activation of the ATM-p53-p21 axis and the downregulation of FOXM1 target genes. This comprehensive technical guide provides the foundational knowledge, quantitative data, and experimental protocols for researchers to further investigate the therapeutic potential of JNJ-47117096 and the broader implications of MELK inhibition in cancer therapy. The detailed understanding of its role in inducing senescence opens avenues for developing novel anti-cancer strategies, potentially in combination with other DNA-damaging agents.

References

JNJ-47117096 Hydrochloride: A Technical Overview of Flt3 Inhibition in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent small molecule inhibitor targeting multiple kinases, including FMS-like tyrosine kinase 3 (Flt3). Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the Flt3 receptor and subsequent aberrant downstream signaling. This drives uncontrolled proliferation and survival of leukemic cells, correlating with a poor prognosis. JNJ-47117096 has emerged as a significant tool for researchers studying Flt3-driven malignancies due to its potent inhibitory activity against this receptor. This technical guide provides a comprehensive overview of JNJ-47117096's interaction with Flt3, including its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Flt3 Signaling Pathway and Mechanism of Inhibition

The Flt3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells. In AML, activating mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, result in ligand-independent dimerization and constitutive kinase activity. This leads to the continuous activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

This compound exerts its inhibitory effect by competing with ATP for the binding pocket within the Flt3 kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The inhibition of these pathways ultimately leads to the suppression of proliferation and induction of apoptosis in Flt3-mutated AML cells.

Quantitative Data

The inhibitory activity of this compound against Flt3 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of the compound.

| Parameter | Value | Assay Type | Reference |

| Flt3 IC50 | 18 nM | Biochemical Kinase Assay | [1] |

| Flt3-driven Ba/F3 Proliferation IC50 | 1.5 µM | Cell-Based Proliferation Assay | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the Flt3 inhibitory activity of JNJ-47117096.

Biochemical Flt3 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of JNJ-47117096 to displace a fluorescently labeled tracer from the ATP binding site of the Flt3 kinase.

Materials:

-

Recombinant Flt3 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer

-

This compound

-

384-well microplates

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Methodology:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 2.5 µL of the diluted JNJ-47117096 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a solution of Flt3 kinase and Eu-anti-Tag antibody in kinase buffer. Add 2.5 µL of this mixture to each well.

-

Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 5 µL of this solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

The ratio of the emission at 665 nm to 615 nm is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Flt3-ITD+ AML Cell Lines)

This assay determines the effect of JNJ-47117096 on the proliferation of AML cells that are dependent on Flt3 signaling for their growth and survival (e.g., MOLM-13, MV4-11).

Materials:

-

Flt3-ITD positive AML cell line (e.g., MOLM-13 or MV4-11)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well opaque-walled microplates

-

Luminometer

Methodology:

-

Seed Flt3-ITD positive AML cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 50 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add 50 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the luminescent signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Flt3 Downstream Signaling

This method is used to assess the effect of JNJ-47117096 on the phosphorylation status of key proteins in the Flt3 signaling pathway.

Materials:

-

Flt3-ITD positive AML cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-Flt3, total Flt3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Methodology:

-

Treat Flt3-ITD positive AML cells with various concentrations of JNJ-47117096 or DMSO for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.

Conclusion

This compound is a potent inhibitor of Flt3, a clinically relevant target in AML. Its ability to block the constitutive signaling driven by Flt3 mutations provides a strong rationale for its use as a research tool to investigate the pathobiology of Flt3-driven leukemias and to explore novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the utility of JNJ-47117096 in the context of Flt3 inhibition. Further in vivo studies in Flt3-driven AML xenograft models are warranted to fully elucidate its therapeutic potential.

References

Initial Characterization of JNJ-47117096: A Potent and Selective MELK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096, also known as MELK-T1, has been identified as a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This document provides a comprehensive technical overview of the initial characterization of JNJ-47117096, summarizing its in vitro inhibitory activity, cellular effects, and mechanism of action. The available data indicates that JNJ-47117096 not only inhibits MELK's kinase activity but also induces its proteasome-dependent degradation, leading to cell cycle arrest, DNA damage, and a senescent phenotype in cancer cells. This guide is intended to serve as a resource for researchers in oncology and drug development, providing a consolidated view of the preclinical data on this compound. It should be noted that publicly available information regarding in vivo efficacy, pharmacokinetics, and safety profiles of JNJ-47117096 is limited at the time of this writing.

In Vitro Kinase Inhibitory Activity

JNJ-47117096 demonstrates high potency and selectivity for MELK. The inhibitory activity has been quantified through biochemical assays, with key findings summarized in the tables below.

Table 1: Inhibitory Potency of JNJ-47117096 against MELK and Flt3

| Target Kinase | IC50 (nM) |

| MELK | 23[1] |

| Flt3 | 18[1] |

Table 2: Selectivity Profile of JNJ-47117096 against a Panel of Kinases

| Kinase | IC50 (nM) |

| CAMKIIδ | 810[1] |

| Mnk2 | 760[1] |

| CAMKIIγ | 1000[1] |

| MLCK | 1000[1] |

Cellular Activity

The effects of JNJ-47117096 have been characterized in various cancer cell lines, revealing its impact on cell proliferation, cell cycle progression, and the DNA damage response.

Table 3: Anti-proliferative Activity of JNJ-47117096

| Cell Line | Transfected Kinase | Condition | IC50 (µM) |

| Ba/F3 | Flt3 | Without IL-3 | 1.5[1] |

| Ba/F3 | Flt3 | With IL-3 | No inhibitory activity[1] |

| Ba/F3 | FGFR1 | With or without IL-3 | No inhibitory activity[1] |

| Ba/F3 | FGFR3 | With or without IL-3 | No inhibitory activity[1] |

| Ba/F3 | KDR | With or without IL-3 | No inhibitory activity[1] |

Cellular Effects in MCF-7 Breast Cancer Cells:

-

Cell Cycle Arrest: Treatment with 10 µM JNJ-47117096 leads to a delay in the progression of MCF-7 cells through the S-phase.[1]

-

Induction of DNA Damage: The compound causes stalled replication forks and DNA double-strand breaks (DSBs).[1]

-

Activation of DNA Damage Response (DDR): JNJ-47117096 activates the ATM-mediated DNA-damage response.[1]

-

Growth Arrest and Senescence: At concentrations of 3 and 10 µM, JNJ-47117096 results in growth arrest and the induction of a senescent phenotype.[1]

Mechanism of Action

JNJ-47117096 exhibits a dual mechanism of action against MELK, involving both direct enzymatic inhibition and the induction of protein degradation. This leads to downstream effects on critical cellular pathways involved in proliferation and DNA damage tolerance.

-

Phosphorylation of p53: The compound induces strong phosphorylation of the tumor suppressor protein p53.[1]

-

Upregulation of p21: A prolonged upregulation of the cyclin-dependent kinase inhibitor p21 is observed.[1]

-

Downregulation of FOXM1 Target Genes: JNJ-47117096 leads to a downregulation of genes targeted by the transcription factor FOXM1.[1]

Below is a diagram illustrating the proposed signaling pathway affected by JNJ-47117096.

Caption: Signaling pathway of JNJ-47117096.

Experimental Protocols

Detailed experimental protocols for the characterization of JNJ-47117096 are not publicly available. The following are generalized methodologies based on standard laboratory practices for the types of experiments cited.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

-

Reaction Mixture: A typical reaction would include the kinase (MELK), a substrate peptide, ATP (including γ-³²P-ATP or γ-³³P-ATP), and the test compound (JNJ-47117096) in a suitable kinase buffer.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: The reaction is stopped by the addition of a strong acid (e.g., phosphoric acid).

-

Detection: The reaction mixture is transferred to a filter membrane that binds the substrate peptide. Unincorporated radiolabeled ATP is washed away. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.

Caption: Workflow for a radiometric kinase assay.

Cell Proliferation Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cells (e.g., Ba/F3 or MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of JNJ-47117096 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

AlamarBlue Addition: AlamarBlue reagent is added to each well, and the plates are incubated for a further 2-4 hours.

-

Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.

Western Blotting for MELK Degradation

This technique is used to detect the levels of MELK protein in cells following treatment with JNJ-47117096.

-

Cell Lysis: MCF-7 cells are treated with JNJ-47117096 for various time points. The cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for MELK, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.

Immunofluorescence for DNA Damage (γH2AX Foci Formation)

This method is used to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment: MCF-7 cells are grown on coverslips and treated with JNJ-47117096.

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.

-

Antibody Staining: The cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.

-

Analysis: The number of γH2AX foci per nucleus is quantified to assess the level of DNA damage.

Summary and Future Directions

JNJ-47117096 is a potent and selective inhibitor of MELK with demonstrated in vitro activity against cancer cell lines. Its dual mechanism of inhibiting kinase activity and promoting protein degradation makes it a compelling tool compound for studying MELK biology and a potential starting point for the development of novel anti-cancer therapeutics.

The initial characterization highlights its ability to induce cell cycle arrest, DNA damage, and senescence in cancer cells. However, a comprehensive understanding of its therapeutic potential requires further investigation. Key areas for future research include:

-

In Vivo Efficacy: Evaluation of JNJ-47117096 in animal models of cancer to determine its anti-tumor activity, optimal dosing, and therapeutic window.

-

Pharmacokinetics and Pharmacodynamics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its target engagement and downstream effects in vivo.

-

Safety and Toxicology: A thorough assessment of the off-target effects and potential toxicities of JNJ-47117096.

-

Combination Therapies: Investigating the potential synergistic effects of JNJ-47117096 with other anti-cancer agents, particularly those that induce DNA damage.

The data presented in this guide provides a solid foundation for these future studies, which will be crucial in determining the clinical translatability of MELK inhibition with JNJ-47117096.

References

Methodological & Application

Application Notes and Protocols for JNJ-47117096 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] It has demonstrated significant activity in both biochemical and cell-based assays, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the kinase activity of MELK and Flt3.[1][2] Inhibition of these kinases disrupts downstream signaling pathways involved in cell cycle progression, proliferation, and survival. In cellular models, treatment with JNJ-47117096 has been shown to cause a delay in the S-phase of the cell cycle, induce DNA double-strand breaks, and activate the ATM-mediated DNA damage response, ultimately leading to growth arrest and a senescent phenotype in cancer cells.[1][2]

Data Presentation

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 (nM) |

| MELK | 23 |

| Flt3 | 18 |

| CAMKIIδ | 810 |

| Mnk2 | 760 |

| CAMKIIγ | 1000 |

| MLCK | 1000 |

Data sourced from MedChemExpress and Xcess Biosciences.[1][2]

Table 2: Cellular Activity of JNJ-47117096

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| Ba/F3 (Flt3-driven) | Proliferation | Growth Inhibition | 1.5 (in absence of IL-3) |

| MCF-7 | Cell Cycle Analysis | S-Phase Delay | - |

| MCF-7 | DNA Damage | Induction of DSBs | - |

Data sourced from MedChemExpress and Xcess Biosciences.[1][2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (MELK and Flt3)

This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against MELK and Flt3. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human MELK or Flt3 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein for Flt3)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

-

Master Mix Preparation: Prepare a master mix containing the kinase enzyme and its substrate in the kinase assay buffer.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the kinase/substrate master mix to each well.

-

Incubate at room temperature for 15 minutes.

-

-

Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of Ba/F3 cells.

Materials:

-

Ba/F3 cells (and Flt3-driven Ba/F3 cells)

-

RPMI-1640 medium supplemented with 10% FBS and appropriate cytokines (e.g., IL-3)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to analyze the effect of this compound on the cell cycle distribution of MCF-7 cells.

Materials:

-

MCF-7 cells

-

DMEM supplemented with 10% FBS

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

70% Ethanol (ice-cold)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Assay for DNA Double-Strand Breaks (γH2AX)

This protocol is for detecting DNA double-strand breaks in MCF-7 cells treated with this compound by staining for phosphorylated H2AX (γH2AX).

Materials:

-

MCF-7 cells

-

This compound

-

4% Paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells on glass coverslips in a 24-well plate. After 24 hours, treat the cells with this compound for the desired time.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

References

JNJ-47117096 Hydrochloride: Application Notes and Protocols for In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). This dual inhibitory activity makes it a compound of significant interest for cancer research, particularly in malignancies where these kinases are overexpressed or mutated. While detailed in vivo xenograft data for this compound is not extensively available in the public domain, this document provides a comprehensive guide for researchers looking to evaluate its efficacy in preclinical xenograft models. The following application notes and protocols are based on the known mechanisms of MELK and Flt3 inhibition and established methodologies for similar targeted therapies.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. Its overexpression in numerous cancers is associated with poor prognosis. Fms-like Tyrosine Kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in Flt3, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and contribute to leukemogenesis.

This compound's ability to inhibit both MELK and Flt3 suggests its potential as a broad-spectrum anti-cancer agent. In vitro studies have indicated that JNJ-47117096 can induce stalled replication forks, DNA double-strand breaks, and activate the ATM-mediated DNA damage response. This can lead to different cellular fates depending on the p53 status of the cancer cells, ranging from replicative senescence in p53-intact cells to mitotic catastrophe in p53-deficient cells.

These application notes provide a framework for designing and executing in vivo xenograft studies to assess the anti-tumor activity of this compound.

Data Presentation (Hypothetical Data)

The following tables are templates illustrating how quantitative data from in vivo xenograft studies with this compound could be presented. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vivo Efficacy of this compound in a Subcutaneous AML Xenograft Model (MV4-11 Cells)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Daily, PO | 1500 ± 150 | - | +2.5 |

| JNJ-47117096 | 10 | Daily, PO | 850 ± 95 | 43.3 | -1.8 |

| JNJ-47117096 | 30 | Daily, PO | 400 ± 50 | 73.3 | -4.5 |

| JNJ-47117096 | 50 | Daily, PO | 250 ± 35 | 83.3 | -8.2 |

Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Triple-Negative Breast Cancer (TNBC)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Overall Survival (Median, Days) |

| Vehicle Control | - | Daily, IP | 2000 ± 210 | - | 35 |

| JNJ-47117096 | 25 | Daily, IP | 980 ± 120 | 51.0 | 52 |

| JNJ-47117096 | 50 | Daily, IP | 550 ± 75 | 72.5 | 68 |

| Doxorubicin | 5 | Q.Wk, IV | 800 ± 90 | 60.0 | 48 |

Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies with this compound.

Protocol 1: Subcutaneous Xenograft Model in Immunodeficient Mice

1. Cell Culture:

- Culture human cancer cell lines (e.g., MV4-11 for AML, MDA-MB-231 for TNBC) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

- Harvest cells during the logarithmic growth phase.

2. Animal Handling and Implantation:

- Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

- Acclimatize animals for at least one week before the experiment.

- Resuspend harvested cancer cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).

- Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

4. Drug Preparation and Administration:

- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water or 10% DMSO/90% corn oil). The exact formulation should be determined based on solubility and stability studies.

- Administer the compound or vehicle to the respective groups via the desired route (e.g., oral gavage [PO] or intraperitoneal injection [IP]) at the predetermined dosing schedule.

5. Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume and body weight throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, or pharmacodynamic marker analysis).

- Monitor for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

Protocol 2: Patient-Derived Xenograft (PDX) Model

1. Tissue Acquisition and Implantation:

- Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.

- Implant small fragments (approximately 20-30 mm³) of the tumor tissue subcutaneously into the flank of immunodeficient mice.

2. PDX Establishment and Passaging:

- Monitor the growth of the implanted tissue.

- Once the tumors reach a size of approximately 1000-1500 mm³, passage the tumor by excising it and implanting fragments into new recipient mice.

3. Efficacy Study in PDX Models:

- Once a stable PDX line is established, expand the cohort of tumor-bearing mice.

- When tumors reach an average volume of 100-200 mm³, randomize the mice and initiate treatment with this compound as described in Protocol 1.

4. Data Analysis:

- Analyze tumor growth inhibition, body weight changes, and survival data using appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).

Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of this compound.

Experimental Workflow